Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 499191-90-1
VCID: VC4507647
InChI: InChI=1S/C18H24N2O3/c21-17(19-15-9-4-5-10-15)16-11-6-12-20(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2,(H,19,21)
SMILES: C1CCC(C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H24N2O3
Molecular Weight: 316.401

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate

CAS No.: 499191-90-1

Cat. No.: VC4507647

Molecular Formula: C18H24N2O3

Molecular Weight: 316.401

* For research use only. Not for human or veterinary use.

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate - 499191-90-1

Specification

CAS No. 499191-90-1
Molecular Formula C18H24N2O3
Molecular Weight 316.401
IUPAC Name benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H24N2O3/c21-17(19-15-9-4-5-10-15)16-11-6-12-20(16)18(22)23-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2,(H,19,21)
Standard InChI Key TYXSLEZJQBNJGX-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Introduction

Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a cyclopentylcarbamoyl group, and a benzyl moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development. Its synthesis involves the reaction of pyrrolidine derivatives with cyclopentylcarbamate and benzyl chloroformate .

Synthesis Methods

The synthesis of Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate primarily involves the reaction of pyrrolidine derivatives with cyclopentylcarbamate and benzyl chloroformate. This process can be optimized using various conditions to improve yield and purity.

Potential Applications

This compound is a valuable candidate for further research in medicinal chemistry due to its complex molecular structure, which can interact with various biological targets. Its potential applications include drug development, particularly in areas where carbamate compounds show efficacy.

Research Findings and Future Directions

While specific biological activity data for Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylate is limited, its structural features suggest potential interactions with enzymes or receptors. Further research is needed to elucidate its mechanism of action and to explore its efficacy against specific biological targets.

Comparison with Similar Compounds

Similar compounds, such as Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate, have been studied for their biological activities. These compounds often exhibit unique properties based on their substituents, such as the tert-butyl group in the mentioned compound .

CompoundMolecular FormulaMolecular Weight
Benzyl 2-(cyclopentylcarbamoyl)pyrrolidine-1-carboxylateC18H24N2O3Not specified
Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylateC17H24N2O3304.4 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator